Pentetreotide - 138661-02-6

Pentetreotide

Catalog Number: EVT-278523
CAS Number: 138661-02-6
Molecular Formula: C63H87N13O19S2
Molecular Weight: 1394.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pentetreotide is a synthetic peptide analog of somatostatin, a naturally occurring hormone that inhibits the release of various hormones in the body. [] It is primarily used in scientific research as a diagnostic tool for imaging neuroendocrine tumors (NETs) due to its high affinity for somatostatin receptor subtype 2 (SSTR2). [, , ] These tumors often overexpress SSTR2, allowing pentetreotide to bind and visualize them using scintigraphic imaging techniques. [, , ]

Synthesis Analysis

Pentetreotide is synthesized through solid-phase peptide synthesis. [] While the specific technical details and parameters of the synthesis are not explicitly detailed in the provided papers, the process involves sequentially adding amino acids to a growing peptide chain attached to a solid support. [] The final product, pentetreotide, can then be purified and characterized.

Molecular Structure Analysis

Pentetreotide consists of eight amino acids (D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr) linked together in a cyclic structure through a disulfide bond between two cysteine residues. [] This structure allows pentetreotide to mimic the structure and function of somatostatin, granting it high affinity for SSTR2. [, , ]

Mechanism of Action

Pentetreotide exerts its action by binding to somatostatin receptors, primarily SSTR2, which are overexpressed in various neuroendocrine tumors. [, , ] Upon binding, 111In-pentetreotide undergoes internalization into the tumor cells. [, ] This internalization facilitates the imaging of SSTR-expressing tumors via the emission of gamma rays from the 111In radiolabel. [, , ] Furthermore, the internalization of 111In-pentetreotide allows for targeted delivery of Auger electrons, leading to receptor-specific cytotoxicity and potential therapeutic applications. [, , ]

Applications
  • Diagnosis and Localization of Neuroendocrine Tumors: 111In-pentetreotide scintigraphy is widely employed for detecting and localizing various types of NETs, including carcinoid tumors, gastrinomas, glucagonomas, and non-functioning pancreatic NETs. [, , ] Its high affinity for SSTR2 allows for sensitive detection of these tumors, even those smaller than 1 cm. [, , ] In particular, 111In-pentetreotide demonstrates superior sensitivity compared to other imaging modalities like 123I-metaiodobenzylguanidine (MIBG) in detecting certain NETs like chemodectomas. []
  • Staging and Restaging: 111In-pentetreotide scintigraphy helps in accurately assessing the extent of NETs, including the presence of metastases. [, , ] This information is crucial for staging the disease and planning appropriate treatment strategies. [, ] Additionally, 111In-pentetreotide scintigraphy is valuable for restaging the disease, monitoring treatment response, and identifying potential tumor recurrence. [, ]
  • Evaluating Tumor Biology: The uptake of 111In-pentetreotide can provide insights into the biological characteristics of NETs, specifically the expression levels of SSTR2. [, ] Studies have demonstrated a correlation between 111In-pentetreotide uptake and SSTR2 gene expression in neuroblastomas, highlighting its potential prognostic value. [] Differential uptake of 111In-pentetreotide and 123I-MIBG within the same patient suggests phenotypically diverse tumor populations, providing valuable information for guiding treatment decisions. []
  • Radioguided Surgery: 111In-pentetreotide can be used for radioguided surgery in patients with NETs. [] The intraoperative use of a hand-held gamma probe allows surgeons to precisely localize the tumor during surgery, facilitating complete resection, especially for small or difficult-to-detect tumors. []
  • Investigating Other Pathologies: Research has explored the application of 111In-pentetreotide scintigraphy in other pathologies like non-small-cell lung cancer (NSCLC), Langerhans’ cell histiocytosis, and Graves’ disease, based on the presence of SSTR2 in these conditions. [, , , ] While promising, further research is required to establish its definitive role in diagnosing and managing these diseases.
Future Directions
  • Improving Sensitivity and Specificity: Research is ongoing to develop new radiolabeled somatostatin analogs with higher affinity and specificity for SSTRs. [] These advancements could further enhance the sensitivity and accuracy of NET imaging.
  • Exploring Therapeutic Applications: The cytotoxic properties of 111In-pentetreotide through Auger electron emission hold promise for therapeutic applications. [, , ] Further research is needed to optimize dosing schedules and explore the combination of 111In-pentetreotide with other treatment modalities.
  • Expanding Applications to Other Diseases: Investigations into the role of 111In-pentetreotide scintigraphy in conditions like NSCLC, Langerhans’ cell histiocytosis, and Graves’ disease warrant further exploration. [, , , ] Elucidating the significance of SSTR expression in these diseases and the potential benefits of 111In-pentetreotide as a diagnostic and therapeutic tool are key areas for future research.
  • Combining with Other Imaging Techniques: Integrating 111In-pentetreotide scintigraphy with other imaging techniques, like positron emission tomography (PET) using radiolabeled somatostatin analogs like 68Ga-DOTATATE, can provide complementary information and improve diagnostic accuracy. [, ] This multimodality approach can enhance the visualization of tumors, particularly smaller lesions, and offer a more comprehensive assessment of disease burden. [, ]

Octreotide

Compound Description: Octreotide, also known as Sandostatin, is a synthetic octapeptide and a potent somatostatin analog. It exhibits a high affinity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), with lower affinity for SSTR3 [, , , ]. Octreotide is widely used in clinical practice to control hormonal hypersecretion in various neuroendocrine tumors [, ]. It is also employed in acute testing to predict the chronic responsiveness of acromegalic patients to Octreotide therapy [].

Relevance: Octreotide shares a similar structure and binding affinity profile with Pentetreotide, both having a high affinity for SSTR2. Consequently, Octreotide is often used as a therapeutic counterpart to Pentetreotide, which is primarily used for imaging. For example, patients with neuroendocrine tumors that exhibit positive uptake on an 111In-Pentetreotide scan might receive Octreotide therapy []. Additionally, Octreotide can be used in preclinical studies to block somatostatin receptors, thereby aiding in the understanding of 111In-Pentetreotide pharmacokinetics, as demonstrated in a study investigating the effects of Octreotide on the clearance rate of 111In-Pentetreotide from the epidural space in rabbits [].

Lanreotide

Compound Description: Lanreotide, commercially known as Somatuline, is another synthetic octapeptide analog of somatostatin. Like Octreotide, Lanreotide exhibits high binding affinity for SSTR2 and SSTR5 [, ]. Clinically, Lanreotide is used for similar purposes as Octreotide, including the treatment of neuroendocrine tumors [].

Relevance: Lanreotide, alongside Octreotide, highlights the therapeutic potential of somatostatin analogs in managing neuroendocrine tumors, a characteristic shared with Pentetreotide, though the latter is primarily used for diagnostic imaging. Furthermore, both Lanreotide and Pentetreotide are used in radiolabeled forms, 90Y-Lanreotide and 111In-Pentetreotide respectively, for targeted therapy of neuroendocrine tumors []. This shared application in radiopeptide therapy further emphasizes their close relationship in the context of neuroendocrine tumor management.

111In-DTPA-Phe-D-Octreotide

Compound Description: 111In-DTPA-Phe-D-Octreotide is a radiolabeled form of Octreotide, utilizing Indium-111 (111In) as the radioisotope and DTPA (diethylenetriaminepentaacetic acid) as the chelator. This compound is used in scintigraphy to visualize somatostatin receptors in vivo [].

90Y-DOTATOC

Compound Description: 90Y-DOTATOC is a radiopeptide used in Peptide Receptor Radionuclide Therapy (PRRT) [, ]. It consists of the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) conjugated to the somatostatin analog TOC (Tyr3-octreotide) and labeled with the radioisotope Yttrium-90 (90Y), a potent beta-emitter.

177Lu-DOTATOC

Compound Description: 177Lu-DOTATOC, similar in structure to 90Y-DOTATOC, is another radiopeptide utilized in PRRT []. It consists of DOTA conjugated to TOC and labeled with the radioisotope Lutetium-177 (177Lu), which emits both beta and gamma radiation.

68Ga-DOTATATE

Compound Description: 68Ga-DOTATATE is a radiopharmaceutical used in Positron Emission Tomography (PET) for imaging neuroendocrine tumors [, ]. It consists of DOTA conjugated to the somatostatin analog TATE (Tyr3-octreotate) and labeled with the positron emitter Gallium-68 (68Ga).

90Y-SMT

Compound Description: 90Y-SMT is a radiolabeled somatostatin analog where SMT represents a somatostatin analog conjugated with amino acids. The compound is labeled with the beta-emitting radioisotope Yttrium-90 (90Y) for therapeutic purposes [].

99mTc-P829

Compound Description: 99mTc-P829 is a radiolabeled somatostatin analog utilizing Technetium-99m (99mTc) as the radioisotope [, ]. This compound was investigated for its potential as an imaging agent for neuroendocrine tumors.

177Lu-DOTATATE

Compound Description: 177Lu-DOTATATE, similar in structure to 177Lu-DOTATOC, is a radiopeptide used in PRRT []. It consists of DOTA conjugated to TATE and labeled with 177Lu.

Properties

CAS Number

138661-02-6

Product Name

Pentetreotide

IUPAC Name

2-[2-[[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid

Molecular Formula

C63H87N13O19S2

Molecular Weight

1394.6 g/mol

InChI

InChI=1S/C63H87N13O19S2/c1-37(78)48(34-77)70-62(94)50-36-97-96-35-49(71-58(90)45(25-39-13-5-3-6-14-39)66-51(80)29-75(31-53(83)84)23-21-74(30-52(81)82)22-24-76(32-54(85)86)33-55(87)88)61(93)68-46(26-40-15-7-4-8-16-40)59(91)69-47(27-41-28-65-43-18-10-9-17-42(41)43)60(92)67-44(19-11-12-20-64)57(89)73-56(38(2)79)63(95)72-50/h3-10,13-18,28,37-38,44-50,56,65,77-79H,11-12,19-27,29-36,64H2,1-2H3,(H,66,80)(H,67,92)(H,68,93)(H,69,91)(H,70,94)(H,71,90)(H,72,95)(H,73,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88)/t37-,38-,44+,45-,46+,47-,48-,49+,50+,56+/m1/s1

InChI Key

CNLWNYCFDMAZCB-HUVROIHYSA-N

SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O

Solubility

Soluble in DMSO

Synonyms

111 In -pentetreotide
111-indium-pentetreotide
In-111 pentetreotide
indium In 111 pentetreotide
indium ln-111 pentetreotide
indium-pentetreotide
OctreoScan
OctreoScan 111
pentetreotide

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.